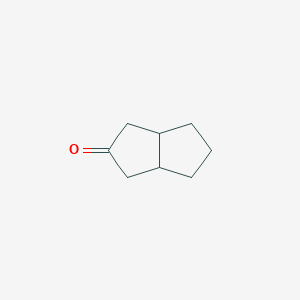

hexahydropentalen-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-4-6-2-1-3-7(6)5-8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUYMLXOFDNVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56180-61-1 | |

| Record name | hexahydropentalen-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexahydropentalen 2 1h One and Its Core Structure

Cyclization Reactions in Hexahydropentalenone Construction

Cyclization reactions are paramount in the formation of the fused five-membered ring system of hexahydropentalenone. These methods involve the formation of one or both rings in a single or sequential manner, often establishing key stereocenters.

Intramolecular Aldol (B89426) Condensation Approaches to Pentalenone Skeletons

The intramolecular aldol condensation is a powerful and fundamental reaction for the formation of cyclic compounds, including the pentalenone skeleton. vanderbilt.eduquora.comsrmist.edu.in This reaction involves the treatment of a dicarbonyl compound with a base or acid to induce a cyclization, forming a β-hydroxy carbonyl compound which can then dehydrate to an α,β-unsaturated ketone. vanderbilt.eduquora.com The formation of five- and six-membered rings is particularly favored due to lower ring strain. vanderbilt.edulibretexts.org

In the context of hexahydropentalenone synthesis, a suitable diketone precursor, when subjected to basic or acidic conditions, can undergo an intramolecular aldol reaction to form the bicyclic system. libretexts.orgorganicchemistrytutor.com The choice of which enolate to form is crucial, as it determines the size of the resulting ring. organicchemistrytutor.com For the synthesis of the pentalenone core, the reaction must be designed to favor the formation of a five-membered ring.

| Reaction | Description | Key Features |

| Intramolecular Aldol Condensation | A dicarbonyl compound cyclizes to form a β-hydroxy carbonyl, which can dehydrate. vanderbilt.eduquora.com | Favors 5- and 6-membered rings. vanderbilt.edulibretexts.org |

Tandem Cyclization Strategies for Hexahydropentalenone Formation

Tandem, or cascade, cyclizations offer an efficient route to complex molecules like hexahydropentalenone by forming multiple bonds in a single synthetic operation from a carefully designed acyclic precursor. rsc.orgnih.gov These strategies often involve a sequence of reactions, such as cyclization followed by another ring-closing event, to rapidly assemble the bicyclic framework. beilstein-journals.org For instance, a process involving an imine formation, intramolecular cyclization, and a subsequent cycloaddition has been demonstrated to be effective in building complex ring systems. mdpi.com

Radical Cyclization Pathways in Bicyclic Ketone Synthesis

Radical cyclizations provide a versatile method for the synthesis of bicyclic ketones. sonar.ch These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a π-system, such as an alkene or alkyne, to form a new ring. acs.org A common approach involves the generation of an alkoxyl radical, which can then initiate a cascade of events including fragmentation and cyclization to yield functionalized bicyclic ketones. sonar.ch

Manganese(III)-based oxidative free-radical cyclization of unsaturated ketones is a notable example, demonstrating broad applicability. nih.gov For instance, the oxidation of a cyclopentanone (B42830) derivative can lead to the formation of a bicyclo[3.2.1]octenone system. nih.gov This method's scope and stereoselectivity have been extensively studied. nih.gov Another strategy involves the stereoselective formation of a cyanohydrin via a radical cyclization-oxygen trapping reaction, which can then be used in a ring closure to form a trans-fused bicyclic system. thieme-connect.com

| Radical Cyclization Method | Description | Example Product | Yield |

| Mn(III)-based oxidative cyclization | Oxidation of an unsaturated ketone using Mn(OAc)₃ and Cu(OAc)₂. nih.gov | Bicyclo[3.2.1]oct-3-en-8-one | 75% |

| Self-terminating, oxidative radical cyclization | NO₃• induced cyclization of cycloalkynones. mdpi.com | Isomeric bicyclic epoxy ketones | >70% |

Lewis Acid Catalyzed Carbonyl-Ene Reactions for Pentalenone Derivatives

The carbonyl-ene reaction is an effective method for carbon-carbon bond formation and can be employed to construct cyclic systems. wikipedia.org In its intramolecular variant, a molecule containing both a carbonyl group (the ene-acceptor) and an alkene (the ene) can cyclize in the presence of a Lewis acid catalyst. organic-chemistry.orgbath.ac.uk The Lewis acid activates the carbonyl group, facilitating the ene reaction to form a new ring. wikipedia.org

These reactions can be highly regio- and stereoselective, often proceeding through chair-like transition states. wikipedia.org For example, iron(III) chloride has been used as an inexpensive catalyst for transannular carbonyl-olefin metathesis reactions, which can compete with carbonyl-ene pathways. chemrxiv.org The choice of Lewis acid can selectively favor the formation of either the ene or metathesis product. chemrxiv.org The development of asymmetric Lewis acid catalysts has also enabled the enantioselective synthesis of cyclic products. wikipedia.org

Metal-Mediated and Catalyzed Syntheses of Hexahydropentalenone

Transition metal-mediated and catalyzed reactions are powerful tools for the construction of complex carbocyclic frameworks, including the pentalenone core. These methods often exhibit high efficiency and selectivity.

Pauson-Khand Reaction Applications in Pentalenone Synthesis

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, making it an ideal reaction for synthesizing pentalenone structures. wikipedia.orgresearchgate.net Initially, the reaction required stoichiometric amounts of a cobalt carbonyl complex, but catalytic versions have since been developed. wikipedia.orgresearchgate.net The intramolecular version of the Pauson-Khand reaction is particularly powerful for creating fused bicyclic systems, such as the bicyclo[3.3.0]octane skeleton of hexahydropentalenone, and often proceeds with high syn-selectivity. wikipedia.orgscispace.com

Gold-Catalyzed Approaches to Pentalenone Systems from Acyclic Precursors

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex carbocycles, including pentalenone systems, from acyclic precursors. nih.gov Gold(I) catalysts are particularly effective at activating alkynes towards nucleophilic attack. mdpi.com A notable strategy involves a gold-catalyzed domino reaction that can construct the pentalenone system in a single step. ethz.ch For instance, a gold-catalyzed tandem 1,3-acyloxy migration/Nazarov/aldol reaction sequence starting from a linear propargylic 1,3-enyne aldehyde has been used to furnish the bicyclo[3.3.0]octane core, a key intermediate for pentalenone synthesis. researchgate.net This method allows for the modular assembly of the acyclic precursors, often synthesized via standard palladium-catalyzed cross-coupling and hydrometallation reactions. ethz.ch

Phosphine-Catalyzed Reactions in the Construction of Hexahydropentalenone Architectures

Phosphine (B1218219) catalysis has become a versatile strategy in organic synthesis over the last two decades. mdpi.com Phosphines can act as nucleophilic catalysts to enable a variety of transformations. scirp.org In the context of constructing hexahydropentalenone frameworks, phosphine-catalyzed annulation reactions are of particular interest. For example, a phosphine-catalyzed dearomative [3+2] annulation of 4-nitroisoxazoles with allenoates can produce bicyclic isoxazoline (B3343090) derivatives, which can serve as precursors to pentalenone systems. rsc.org Chiral phosphine catalysts have also been developed to achieve asymmetric synthesis, providing access to enantioenriched products. nih.govmdpi.com

Table 2: Phosphine-Catalyzed Reactions for Bicyclic Systems

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 4-Nitroisoxazoles | Allenoates | Phosphine | Bicyclic isoxazoline | rsc.org |

| α-Benzylidene succinimides | Morita-Baylis-Hillman carbonates | Chiral phosphine | Succinimide derivatives | mdpi.com |

This table illustrates the types of reactions and is not exhaustive. Specific details are in the references.

Palladium-Catalyzed C-H Activation in Bicyclic Ketone Synthesis

Palladium-catalyzed C-H activation has revolutionized organic synthesis by allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.netdmaiti.com This strategy has been applied to the synthesis of bicyclic ketones. One approach involves the palladium-catalyzed oxidative coupling of two arenes with carbon monoxide to generate ketones. rsc.org More relevant to hexahydropentalenone, intramolecular C-H activation strategies can be employed. For instance, palladium-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization can transform a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold, which can be a precursor to bicyclic ketones. nih.gov This method demonstrates broad substrate scope and functional group compatibility. nih.gov Ligand development has been crucial in controlling the regioselectivity of these reactions, enabling the activation of specific distal C-H bonds. researchgate.netmdpi.com

Rearrangement Reactions for Hexahydropentalenone Frameworks

Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures from simpler starting materials.

Claisen-Johnson Rearrangement in Bicyclic Ketone Synthesis

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is a classic and powerful carbon-carbon bond-forming reaction. wikipedia.org The Johnson-Claisen rearrangement is a specific variation that reacts an allylic alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org This reaction has been widely used in the synthesis of natural products and other bioactive molecules. researchgate.net In the context of bicyclic ketone synthesis, the Johnson-Claisen rearrangement can be a key step. For example, the rearrangement of bridged bicyclic enol ethers can lead to the formation of bicyclic cyclobutanones. rsc.org The reaction can be catalyzed by weak acids and often requires elevated temperatures, although microwave-assisted heating can significantly accelerate the process. wikipedia.org A key application involves the rearrangement of a suitably substituted cyclohexenol (B1201834) derivative to generate an intermediate that can be further elaborated into a fused bicyclic ketone system. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hexahydropentalen-2(1H)-one |

| N-methylmorpholine N-oxide |

| Trimethylsilylacetylene |

| Norbornadiene |

| Alkenyldimethyl 2-pyridylsilane |

| Cyclobutadiene |

| Bicyclo[3.2.0]hepta-3,6-dien-2-one |

| Perhydrobenzoxazine |

| Bicyclo[3.2.1]lactone |

| Bicyclic cyclobutanone |

Silyl-Assisted Nazarov Cyclization Routes to Triquinane Structures

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org A significant advancement in this area is the use of silicon-directing groups to control the regioselectivity and stereoselectivity of the cyclization, providing a strategic route to complex polycyclic structures like triquinanes. wikipedia.orgorganic-chemistry.org Triquinanes are a class of natural products characterized by a fused three-ring system, for which the bicyclo[3.3.0]octane (pentalene) skeleton is a core component.

In the context of synthesizing triquinane structures, the silyl-assisted Nazarov cyclization offers distinct advantages. The silicon group, typically a trimethylsilyl (B98337) (TMS) group, stabilizes the β-carbocation intermediate that forms during the reaction, thereby directing the position of the resulting double bond in the cyclopentenone product. organic-chemistry.orgdicp.ac.cn This control is crucial for constructing the intricate fused-ring systems of triquinanes. For instance, the synthesis of (±)-pentalenene, an angular triquinane, has been achieved using a silyl-assisted Nazarov cyclization to form the third five-membered ring. researchgate.net

The reaction is typically promoted by a Lewis acid or protic acid. wikipedia.org Recent developments have shown that a combination of a Lewis acid and a chiral Brønsted acid can cooperatively catalyze highly enantioselective silicon-directed Nazarov reactions. dicp.ac.cn This dual catalytic system allows for the efficient synthesis of chiral cyclopentenones, which are valuable intermediates in the synthesis of complex natural products. dicp.ac.cn Mechanistic studies suggest that the Lewis acid activates the dienone substrate, while the chiral Brønsted acid facilitates a proton transfer in the enol intermediate, which is the source of the reaction's enantioselectivity. dicp.ac.cn

The reaction conditions for silyl-assisted Nazarov cyclizations can be optimized for various substrates. A study on β-silyl dienones demonstrated that different substituted phenyl groups could be accommodated, yielding products with high enantioselectivities (87-95% ee). dicp.ac.cn For less reactive substrates, a stronger Lewis acid, higher temperatures, and an increased amount of a phenol (B47542) additive were necessary to achieve good yields. dicp.ac.cn

Table 1: Selected Examples of Silyl-Assisted Nazarov Cyclization

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| β-silyl dienone (R1=phenyl) | Zn(OTf)2, (S)-3d, PhOH | Chiral cyclopentenone | 93 | 95 |

| β-silyl dienone (R1=4-CF3C6H4) | Zn(NTf2)2, (S)-3d, PhOH | Chiral cyclopentenone | 85 | 92 |

Data sourced from a study on enantioselective silicon-directed Nazarov cyclization. dicp.ac.cn

Hydrogenation Techniques for the Formation of Hexahydropentalen-2(1H)-one

The formation of hexahydropentalen-2(1H)-one often involves the hydrogenation of an unsaturated precursor, such as a pentalenone or a related bicyclo[3.3.0]octenone derivative. Catalytic hydrogenation is a widely used technique for this transformation, where the choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of the product. acs.org

For bicyclic α,β-unsaturated ketones, catalytic hydrogenation can lead to the formation of either cis- or trans-fused ring systems. acs.org Studies on related bicyclic systems, such as octalones, have shown that hydrogenation in acidic media tends to produce the cis-fused isomer as the major product. acs.org This stereochemical control is critical when the desired product is the cis-fused hexahydropentalen-2(1H)-one.

Transfer hydrogenation offers an alternative to using molecular hydrogen. bohrium.commdpi.com This method utilizes a hydrogen donor, such as an alcohol or ammonium (B1175870) formate, in the presence of a catalyst. mdpi.comtandfonline.com Rhodium(III)-catalyzed transfer hydrogenation has been shown to be effective for the 1,4-reduction of α,β-unsaturated ketones under neutral conditions, yielding saturated ketones. bohrium.com This method displays a broad substrate scope and tolerates various functional groups. bohrium.com

Another approach involves the use of metal oxides as catalysts for transfer hydrogenation. mdpi.com Magnesium oxide, zirconium dioxide, and aluminum oxide have demonstrated good to high activity in the transfer hydrogenation of cyclic and bicyclic ketones using secondary alcohols as hydrogen donors. mdpi.com The diastereoselectivity of these reactions can be temperature-dependent. mdpi.com

Table 2: Catalytic Systems for Hydrogenation of Unsaturated Ketones

| Catalyst | Hydrogen Source | Substrate Type | Key Feature |

|---|---|---|---|

| Pd/C | H2 | α,β-Unsaturated ketones | Commonly used for complete saturation. |

| [Cp*Rh(III)Cl2]2 | Isopropanol | α,β-Unsaturated ketones | Selective 1,4-reduction under neutral conditions. bohrium.com |

| MgO, ZrO2, Al2O3 | Secondary alcohols | Cyclic & Bicyclic ketones | Heterogeneous catalysis, temperature-dependent diastereoselectivity. mdpi.com |

Scalable Synthesis Protocols for Hexahydropentalenone Building Blocks

The development of scalable synthetic routes to hexahydropentalenone and its derivatives is crucial for their application in medicinal chemistry and materials science. semanticscholar.org These building blocks, often derived from the bicyclo[3.3.0]octane core, are valuable intermediates for the synthesis of more complex molecules. semanticscholar.orgacs.org A key aspect of scalable synthesis is the use of readily available starting materials and efficient, high-yielding reaction protocols that can be performed on a multigram scale. semanticscholar.org

One approach to scalable synthesis focuses on the derivatization of commercially available cis-bicyclo[3.3.0]octane-3,7-dione (also known as tetrahydropentalene-2,5-dione). semanticscholar.org Optimized protocols for the alkylation and monofunctionalization of this diketone have been developed to produce a variety of building blocks in high yields. semanticscholar.org

Palladium-catalyzed cycloalkenylation reactions provide another powerful tool for the construction of the bicyclo[3.3.0]octane ring system. researchgate.net While initial methods using stoichiometric amounts of palladium acetate (B1210297) suffered from low yields on a larger scale, the development of catalytic versions has overcome this limitation. researchgate.net This methodology allows for the efficient synthesis of octahydropentalenes (bicyclo[3.3.0]octanes) and can be adapted for the construction of related benzo-fused systems. researchgate.net

The concept of "Make-on-Demand" (MADE) building blocks, where compounds are synthesized using pre-validated, short reaction sequences from stocked starting materials, is also relevant to the scalable production of hexahydropentalenone derivatives. enamine.netenamine.net

Synthesis from Key Precursors, including cis-Bicyclo[3.3.0]octane-3,7-dione

cis-Bicyclo[3.3.0]octane-3,7-dione is a versatile and readily available starting material for the synthesis of various bicyclo[3.3.0]octane derivatives, including hexahydropentalen-2(1H)-one. semanticscholar.orgacademie-sciences.fr This symmetric diketone can be prepared through procedures such as the condensation of 1,3-acetonedicarboxylic acid dimethyl ester followed by hydrolysis and decarboxylation. wordpress.com

The two ketone functionalities of cis-bicyclo[3.3.0]octane-3,7-dione can be selectively manipulated to generate a range of functionalized intermediates. For example, selective reduction of one ketone group, followed by further transformations, can lead to monofunctionalized bicyclo[3.3.0]octane systems. This diketone has been used as a key building block in the synthesis of trioxaquines, where it reacts with an endoperoxide in the presence of a Lewis acid. academie-sciences.fr

The conversion of cis-bicyclo[3.3.0]octane-3,7-dione to a monofunctional ketone like hexahydropentalen-2(1H)-one typically involves a two-step process: selective protection of one ketone group followed by the reduction or removal of the second. Alternatively, a selective reduction of one ketone to a hydroxyl group, followed by deoxygenation, can achieve the same outcome.

Another related precursor is bicyclo[3.2.0]-2-hepten-6-one, which can be converted to a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one via a ring expansion reaction. caltech.edu Subsequent reduction of the ketone and alkene functionalities would lead to the saturated hexahydropentalenone skeleton. caltech.edu

Table 3: List of Compounds

| Compound Name |

|---|

| Hexahydropentalen-2(1H)-one |

| cis-Bicyclo[3.3.0]octane-3,7-dione |

| (±)-Pentalenene |

| Trimethylsilyl (TMS) |

| Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) |

| Zinc bis(trifluoromethanesulfonyl)imide (Zn(NTf2)2) |

| Phenol (PhOH) |

| Isopropanol |

| Magnesium oxide (MgO) |

| Zirconium dioxide (ZrO2) |

| Aluminum oxide (Al2O3) |

| Ammonium formate |

| Acetic acid |

| Palladium on carbon (Pd/C) |

| Palladium acetate (Pd(OAc)2) |

| Bicyclo[3.2.0]-2-hepten-6-one |

| Bicyclo[3.3.0]-2-octen-6-one |

| Bicyclo[3.3.0]-2-octen-7-one |

| 1,3-Acetonedicarboxylic acid dimethyl ester |

Retrosynthetic Strategies for Hexahydropentalen 2 1h One

Fundamental Principles of Retrosynthetic Analysis Applied to Complex Bicyclic Systems

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.org The goal is to achieve structural simplification. wikipedia.org For complex bicyclic systems such as hexahydropentalen-2(1H)-one, which possesses a bicyclo[3.3.0]octane framework, several key principles guide the analysis.

A primary consideration is the identification of strategic bond disconnections that lead to significant simplification of the molecular structure. In bicyclic systems, disconnections that break bonds common to both rings are often the most effective as they can unravel the complex ring system into more manageable acyclic or monocyclic precursors. scitepress.org Furthermore, maintaining stereochemical control throughout the synthesis is paramount, and retrosynthetic analysis must consider how the stereocenters in the target molecule can be established from achiral or simpler chiral precursors.

The analysis also involves functional group interconversion (FGI), a process of converting one functional group into another to facilitate a key disconnection or to prepare for a subsequent synthetic step. scitepress.org For instance, a ketone group might be retrosynthetically converted to an alcohol to enable a carbon-carbon bond disconnection via a Grignard-type reaction.

Identification of Key Disconnections in Hexahydropentalen-2(1H)-one Synthesis

The bicyclo[3.3.0]octane skeleton of hexahydropentalen-2(1H)-one presents several opportunities for strategic disconnections. A common and effective strategy for this ring system involves disconnections that break the molecule down into precursors that can be reassembled using powerful ring-forming reactions.

One logical disconnection is at the C4-C5 bond, which can lead to a substituted cyclopentane (B165970) precursor. This approach allows for the formation of the second five-membered ring through an intramolecular cyclization reaction. Another key disconnection is at the C1-C5 bond, which could arise from an intramolecular Michael addition or a similar conjugate addition reaction.

A particularly powerful disconnection strategy for bicyclo[3.3.0]octane systems is based on the Robinson annulation, which involves an intramolecular aldol (B89426) condensation. This would suggest a disconnection across the C1-C2 and C5-C6 bonds, leading to a diketone precursor.

| Disconnection Strategy | Key Bond(s) Disconnected | Resulting Precursor Type | Forward Reaction |

| Intramolecular Cyclization | C4-C5 | Substituted cyclopentane | Intramolecular alkylation or acylation |

| Intramolecular Michael Addition | C1-C5 | Acyclic enone with a nucleophilic side chain | Conjugate addition |

| Intramolecular Aldol Condensation | C1-C2 and C5-C6 | Acyclic diketone | Robinson annulation |

Retrosynthetic Pathways Employing Aldol Methodology and Enolate Disconnections

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and provides a powerful tool for the construction of the hexahydropentalen-2(1H)-one framework. wikipedia.org Retrosynthetic analysis reveals that the β-hydroxy ketone moiety inherent in an aldol adduct can be a key structural feature to target for disconnection.

An intramolecular aldol condensation is a particularly attractive strategy. Disconnecting the C1-C5 bond of hexahydropentalen-2(1H)-one via an aldol disconnection leads to a 1,5-dicarbonyl compound. This precursor can then be cyclized under basic or acidic conditions to form the target bicyclic ketone. The formation of the enolate is a critical step in the forward synthesis, and its regioselectivity must be controlled to ensure the desired product is obtained.

Furthermore, enolate chemistry can be used to construct the carbon skeleton prior to the cyclization step. For example, the enolate of a cyclopentanone (B42830) derivative can be alkylated with a suitable electrophile to introduce the side chain necessary for the subsequent intramolecular aldol condensation. This highlights the versatility of enolate disconnections in devising synthetic routes to this target.

Utilization of Chiral Pool Precursors in Hexahydropentalenone Retrosynthesis

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these compounds as starting materials can be a highly efficient strategy for the synthesis of chiral molecules like enantiomerically pure hexahydropentalen-2(1H)-one. wikipedia.org This approach, known as chiral pool synthesis, can significantly reduce the number of synthetic steps and avoid the need for chiral resolutions or asymmetric catalysts. wikipedia.org

For the synthesis of hexahydropentalen-2(1H)-one, several chiral pool precursors could be considered. For instance, certain terpenes with a cyclopentane or cyclohexane (B81311) ring could be elaborated into the desired bicyclo[3.3.0]octane framework. researchgate.netnih.gov Carbohydrates also represent a rich source of chiral starting materials. researchgate.netelsevierpure.com Through a series of well-established transformations, the stereocenters present in a sugar molecule can be used to control the stereochemistry of the final product.

For example, a retrosynthetic analysis might disconnect hexahydropentalen-2(1H)-one to a chiral cyclopentane derivative, which in turn could be derived from a known carbohydrate. This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure target molecule.

Computational Tools and Databases in Retrosynthetic Planning

Modern retrosynthetic analysis is increasingly supported by computational tools and extensive reaction databases. the-scientist.com These resources can significantly accelerate the process of designing a synthetic route by providing access to a vast amount of chemical information and predictive algorithms. the-scientist.comucla.edu

Several software platforms and databases are available to assist chemists in this endeavor:

| Tool/Database | Functionality | Key Features |

| SciFinder-n | Comprehensive chemical information database | Access to reactions, substances, and references; retrosynthesis planning tools. cas.org |

| Reaxys | Chemistry database with reaction and substance data | Retrosynthesis planning, synthesis route optimization. deeporigin.com |

| Synthia™ (formerly Chematica) | Retrosynthesis software | Employs expert-coded rules to discover novel synthetic pathways. synthiaonline.com |

| ASKCOS | Open-source retrosynthesis platform | Utilizes machine learning to predict synthetic pathways. deeporigin.com |

| IBM RXN for Chemistry | Cloud-based AI platform | Predicts chemical reactions and generates retrosynthesis pathways. deeporigin.comwikipedia.org |

These tools can help chemists explore a wider range of synthetic possibilities, identify novel and more efficient routes, and anticipate potential challenges in a planned synthesis. the-scientist.com By integrating experimental knowledge with the power of computation, the design of complex syntheses, such as that of hexahydropentalen-2(1H)-one, becomes a more systematic and efficient process.

Advanced Reaction Mechanisms and Reactivity Studies of Hexahydropentalen 2 1h One

Mechanistic Investigations of Cyclization Pathways Leading to Hexahydropentalenones

The synthesis of the hexahydropentalenone framework is often achieved through powerful cyclization strategies, with the Pauson-Khand reaction and the Nazarov cyclization being prominent examples.

The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex. The intramolecular version of this reaction is particularly effective for constructing the bicyclo[3.3.0]octenone core of hexahydropentalenones. wikipedia.orgnih.gov The widely accepted mechanism, initially proposed by Magnus, involves the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Subsequent coordination of the alkene, followed by migratory insertion of the alkene and then carbon monoxide, leads to a metallacyclopentene intermediate. Reductive elimination then yields the final cyclopentenone product. wikipedia.org The dissociation of a carbon monoxide ligand from the organometallic complex is often the rate-limiting step. wikipedia.org Density functional theory (DFT) calculations have corroborated this mechanistic pathway, highlighting the alkene insertion step as critical for determining the reaction's stereochemistry and regiochemistry.

The Nazarov cyclization provides another key route to cyclopentenones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org The mechanism commences with the activation of the ketone by a Lewis or protic acid, generating a pentadienyl cation. wikipedia.org This cation then undergoes a conrotatory electrocyclization, as dictated by the Woodward-Hoffman rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton and tautomerization of the resulting enolate furnishes the cyclopentenone product. wikipedia.org Variations of this reaction have been developed that utilize precursors other than divinyl ketones, as long as they can generate the key pentadienyl cation intermediate. wikipedia.org

Understanding Stereoselectivity in Carbon-Carbon Bond Forming Reactions Involving Hexahydropentalenones

Stereocontrol is a paramount challenge in the synthesis of complex molecules, and reactions forming the hexahydropentalenone skeleton are no exception. In the intramolecular Pauson-Khand reaction, high syn-selectivity with respect to the bridgehead hydrogen and substituents on the newly formed cyclopentane (B165970) ring is generally observed. wikipedia.org The use of chiral auxiliaries or chiral ligands can render the reaction enantioselective. wikipedia.org For instance, chiral auxiliaries can be attached to either the alkyne or alkene moieties, influencing the facial selectivity of the alkene coordination to the metal center. uwindsor.ca

DFT studies have provided significant insights into the origins of enantioselectivity in rhodium-catalyzed Pauson-Khand reactions. The chiral induction is often controlled by steric interactions between the chiral ligand and the enyne substrate in the transition state of the oxidative cyclization step. acs.org The nature of the ligand, whether bidentate (like BINAP) or monodentate, can significantly affect the reaction rate and the activation energy of the oxidative cyclization. acs.org

In the Nazarov cyclization, stereocontrol can be achieved through various strategies. The torquoselectivity, or the direction of rotation during the electrocyclization, can be influenced by substituents on the divinyl ketone precursor. illinois.edu Chiral Lewis acids have also been employed to catalyze asymmetric Nazarov cyclizations with high enantioselectivity.

Reactivity of the Carbonyl Group within Hexahydropentalenone Systems

The carbonyl group is the most prominent functional group in hexahydropentalen-2(1H)-one and dictates much of its reactivity. The carbon-oxygen double bond is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.in Consequently, the carbonyl group readily undergoes nucleophilic addition reactions. ncert.nic.in

The reactivity of the carbonyl carbon in hexahydropentalenone is influenced by both electronic and steric factors. Compared to acyclic ketones, the bicyclic framework can introduce ring strain and steric hindrance, which may affect the accessibility of the carbonyl carbon to incoming nucleophiles. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in In the case of hexahydropentalenone, the two alkyl groups attached to the carbonyl carbon reduce its electrophilicity compared to an aldehyde. ncert.nic.in

The addition of a nucleophile to the carbonyl carbon results in a change in hybridization from sp² to sp³, leading to a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. The stability and subsequent reactions of this intermediate are dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic and Electrophilic Reactivity Profiles of the Hexahydropentalenone Core

The hexahydropentalenone core exhibits both nucleophilic and electrophilic reactivity at different positions.

Nucleophilic Reactivity: The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles. The formation of the enolate renders the α-carbon a soft nucleophilic center, which preferentially reacts with soft electrophiles. Enolates can participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions and alkylations. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions.

Electrophilic Reactivity: The primary site of electrophilic character is the carbonyl carbon, as discussed previously. It is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, hydrides, and enolates. masterorganicchemistry.com The electrophilicity of the carbonyl carbon can be enhanced by the coordination of a Lewis acid to the carbonyl oxygen.

Furthermore, the enolate of hexahydropentalenone can also act as a precursor to electrophilic species. For instance, reaction with an electrophilic halogen source can lead to α-halogenation. Recent electrochemical methods have also been developed for the α-functionalization of ketones via an umpolung strategy, where an enol ether is oxidized to generate an electrophilic α-carbon equivalent that can be attacked by nucleophiles. chemrxiv.org

Thermal Cycloaddition Mechanisms Relevant to Pentalenone Derivatives

Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules. However, the reaction of a ketene with an alkene is a notable exception and proceeds readily under thermal conditions. youtube.com This is a valuable method for constructing four-membered rings and can be relevant in the synthesis of complex structures derived from pentalenones.

The mechanism of the thermal [2+2] cycloaddition of a ketene with an alkene is concerted and involves a suprafacial-antarafacial alignment of the two components. wikipedia.org Ketenes are unusual in their ability to align antarafacially with respect to the alkene. wikipedia.org This unique transition state geometry has stereochemical consequences, influencing the orientation of substituents on the resulting cyclobutanone ring. wikipedia.org The reaction is facilitated by the interaction of the HOMO of the alkene with the LUMO of the ketene, with additional stabilizing interactions from the perpendicular p-orbital on the central carbon of the ketene. youtube.com

Formation and Transformation of Key Intermediates (e.g., propargyl alcohol, ketene, oxaphosphetane)

Several key intermediates play crucial roles in the synthesis and transformation of hexahydropentalenones.

Propargyl alcohols are versatile precursors for the synthesis of cyclopentenones. They can undergo acid-catalyzed rearrangements, such as the Meyer-Schuster and Rupe rearrangements, to form α,β-unsaturated ketones and aldehydes, which can be precursors to pentalenone systems. wikipedia.org The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group to form an allene, which then tautomerizes to the enone. rsc.org Propargyl alcohols can also be employed in transition metal-catalyzed reactions, such as the Pauson-Khand reaction, where they serve as the alkyne component. uwindsor.ca

Ketenes are highly reactive intermediates that can be generated in situ from carboxylic acid derivatives. As discussed in the previous section, they readily undergo [2+2] cycloadditions with alkenes to form cyclobutanones. orientjchem.org This reactivity can be harnessed to construct fused ring systems related to the pentalenone core.

Oxaphosphetanes are four-membered ring intermediates that are central to the Wittig reaction , a powerful method for converting ketones into alkenes. wikipedia.org In the context of hexahydropentalen-2(1H)-one, a Wittig reaction would involve the attack of a phosphonium (B103445) ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to the oxaphosphetane. masterorganicchemistry.com This intermediate is generally not isolated and spontaneously decomposes to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.com The mechanism is believed to proceed via a [2+2] cycloaddition to directly form the oxaphosphetane under lithium-salt-free conditions. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. organic-chemistry.org

Catalytic Cycles and Ligand Effects in Metal-Mediated Hexahydropentalenone Reactions

Metal-mediated reactions are indispensable for the efficient synthesis of hexahydropentalenones. The catalytic cycles of these reactions and the influence of ligands are critical to their success.

In rhodium-catalyzed [2+2+1] cycloadditions (a variation of the Pauson-Khand reaction), the catalytic cycle typically begins with the oxidative cyclization of the enyne with the Rh(I) catalyst to form a rhodacyclopentadiene intermediate. acs.org Coordination of carbon monoxide and subsequent migratory insertion leads to a rhodacycloheptatrienone, which then undergoes reductive elimination to release the pentalenone product and regenerate the Rh(I) catalyst. acs.org

Ligands play a pivotal role in modulating the reactivity and selectivity of these metal catalysts. In the rhodium-catalyzed Pauson-Khand reaction, the choice of ligand can dramatically influence the enantioselectivity. acs.org Chiral bidentate phosphine (B1218219) ligands, such as BINAP, can create a chiral environment around the metal center, leading to facial discrimination in the coordination of the substrate and thereby controlling the stereochemical outcome of the cyclization. wikipedia.orgacs.org DFT calculations have shown that steric interactions between the ligand and the substrate in the transition state are often the determining factor for enantioselectivity. acs.org The electronic properties of the ligand also affect the catalytic activity, with more electron-donating ligands often leading to more active catalysts. The bite angle of bidentate ligands is another important parameter that can influence both reactivity and selectivity.

Stereochemical and Conformational Analysis of Hexahydropentalen 2 1h One Systems

Determination of Absolute and Relative Stereochemistry in Pentalenone Derivatives

The unambiguous assignment of stereochemistry in pentalenone derivatives is fundamental to understanding their chemical and biological properties. Both absolute and relative configurations are determined using a combination of spectroscopic, crystallographic, and chemical methods.

Absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, described by the Cahn-Ingold-Prelog (R/S) system. dalalinstitute.com The most definitive method for determining absolute stereochemistry is single-crystal X-ray crystallography. wikipedia.orgthieme-connect.de This technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the direct visualization of the molecular structure. nih.govmdpi.com For a successful determination, a derivative of the pentalenone must form a high-quality crystal, and the structure must contain an atom with significant anomalous scattering (e.g., a halogen or heavier element) to confidently assign the absolute configuration. thieme-connect.de

Relative configuration describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., cis/trans or syn/anti). dalalinstitute.comox.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing relative stereochemistry in hexahydropentalenone systems. cdnsciencepub.com Techniques such as the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons. A strong NOE signal between protons on different stereocenters indicates they are on the same face of the ring system (a cis relationship). Additionally, the magnitude of proton-proton (¹H-¹H) coupling constants can provide information about the dihedral angles between them, which helps to define the stereochemical relationships and the ring's conformation. kirj.ee In some cases, chemical derivatization, such as forming Mosher amides or esters, can be used with NMR to deduce the absolute configuration of stereocenters by analyzing the chemical shift differences of nearby protons. researchgate.netusm.edu

Chemical correlation is another strategy where a pentalenone derivative of unknown stereochemistry is chemically converted, without affecting the stereocenters , into a compound whose absolute configuration is already known. ox.ac.uk

Diastereoselective Synthesis Approaches for Hexahydropentalenone Analogs

The construction of the hexahydropentalenone skeleton with precise control over its stereocenters is a significant challenge in organic synthesis. Diastereoselective methods are employed to favor the formation of one diastereomer over others. beilstein-journals.orgworktribe.com

Control of Diastereoselectivity via Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. researchgate.net In the context of hexahydropentalenone synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. researchgate.net This auxiliary then sterically blocks one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. researchgate.netnih.gov

For instance, the alkylation of an enolate derived from an acyclic precursor bearing a chiral auxiliary can set a key stereocenter. This precursor can then be elaborated and cyclized to form the desired hexahydropentalenone analog with the stereochemistry dictated by the auxiliary.

Table 1: Hypothetical Diastereoselective Alkylation Using a Chiral Auxiliary

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-Oxazolidinone | Methyl Iodide | >95:5 |

| (S)-Oxazolidinone | Methyl Iodide | >95:5 |

Applications of the Felkin-Anh Model in Carbonyl Additions to Pentalenones

The Felkin-Anh model is a widely accepted theoretical framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a stereocenter. youtube.comwikipedia.org The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and past the smallest group. youtube.comuwindsor.ca

In the case of a substituted hexahydropentalen-2(1H)-one with a chiral center at C-3, the Felkin-Anh model can predict the facial selectivity of a nucleophilic attack at the C-2 carbonyl. The conformational constraints of the fused ring system are of paramount importance, as they influence which conformation is most stable and therefore most likely to react. uwindsor.ca The rigid bicyclic structure may lock the substituents into positions that strongly favor one trajectory of attack over the other, leading to high diastereoselectivity in the formation of tertiary alcohols. vub.benih.gov

Z-Enolate Stereocontrol in Aldol (B89426) Reactions for Hexahydropentalenone Synthesis

The aldol reaction is a powerful C-C bond-forming reaction frequently used to construct the bicyclic core of hexahydropentalenones, often via an intramolecular cyclization. The stereochemistry of the aldol product can be controlled by the geometry of the enolate intermediate (E vs. Z). According to the Zimmerman-Traxler model, a Z-enolate reacts with an aldehyde via a closed, chair-like six-membered transition state to selectively form the syn-aldol adduct. harvard.eduyoutube.com

In the synthesis of a hexahydropentalenone, a suitably substituted acyclic dicarbonyl precursor can be induced to form a Z-boron enolate using specific bases and boron reagents (e.g., dibutylboron triflate and a hindered base). harvard.edu This Z-enolate then undergoes an intramolecular aldol cyclization. The constraints of the chair-like transition state, which minimize 1,3-diaxial interactions, dictate the relative stereochemistry of the newly formed stereocenters in the five-membered ring, leading to a specific diastereomer of the hexahydropentalenone product. nih.govwiley-vch.deyoutube.com

Conformational Preferences and Energy Landscapes of Hexahydropentalenone Ring Systems

Computational methods, such as molecular mechanics and density functional theory (DFT), are used to explore the potential energy surface of the molecule. nih.gov These analyses help to identify the lowest energy (most stable) conformations and the energy barriers for interconversion between them, collectively known as the energy landscape. nih.gov For the cis-bicyclo[3.3.0]octane system, the most stable conformations are typically those where each five-membered ring adopts an envelope or twist (half-chair) form to alleviate torsional strain. researchgate.net

Ring Puckering and Conformational Flexibility Analysis

The non-planar nature of the five-membered rings in the hexahydropentalenone system is described by ring puckering. nih.gov The two primary puckered conformations for a five-membered ring are the envelope (Cₛ symmetry), where one atom is out of the plane of the other four, and the twist or half-chair (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. researchgate.net

In the fused hexahydropentalenone system, the rings are not independent. The puckering of one ring influences the conformation of the other. The molecule undergoes rapid conformational changes through a process of pseudorotation, although the pathway is more restricted than in a simple cyclopentane (B165970). figshare.com The flexibility of the bicyclic system is limited, with certain puckered forms being more energetically favorable. researchgate.net The Cremer-Pople puckering parameters are often used in computational studies to provide a quantitative description of the ring's shape and its position on the pseudorotational itinerary. nih.govfigshare.com

Table 2: Calculated Relative Energies of Bicyclo[3.3.0]octane Conformers

| Conformation (Ring 1 / Ring 2) | Relative Energy (kcal/mol) |

|---|---|

| Twist / Twist | 0.00 |

| Envelope / Twist | 1.25 |

| Envelope / Envelope | 2.80 |

Note: Data is illustrative and based on general findings for the parent hydrocarbon system.

Influence of Intramolecular Interactions on Conformation (e.g., steric hindrance, dipole interactions)

The conformation of hexahydropentalen-2(1H)-one, a derivative of the bicyclo[3.3.0]octane ring system, is significantly influenced by a variety of intramolecular interactions. The cis-fused bicyclo[3.3.0]octane skeleton is known to be considerably more stable than its trans-fused counterpart, with an energy difference of approximately 7-8 kcal/mol. This inherent stability dictates a fundamental V-shaped geometry for the molecule. Within this framework, steric hindrance and dipole interactions play a crucial role in determining the finer points of the molecule's three-dimensional structure and the relative stability of its conformers.

Steric Hindrance:

The bicyclo[3.3.0]octane system is composed of two fused cyclopentane rings. researchgate.net Each of these rings can adopt various conformations, such as the envelope and twist forms. The specific conformation adopted by the hexahydropentalen-2(1H)-one molecule aims to minimize steric strain arising from interactions between substituents and the hydrogen atoms of the bicyclic framework.

In the case of substituted hexahydropentalen-2(1H)-ones, the size and position of the substituent groups are critical in determining the most stable conformation. Bulky substituents will preferentially occupy positions that minimize unfavorable 1,3-diaxial-like interactions. For instance, a substituent on the carbon atom adjacent to the carbonyl group will influence the puckering of that five-membered ring to alleviate steric clashes. The flexibility of the cis-fused ring system allows for conformational adjustments to accommodate these steric demands, although this flexibility is more constrained than in a simple cyclohexane (B81311) ring. libretexts.org

To illustrate the impact of steric hindrance, the following table provides a qualitative assessment of the increased steric strain introduced by substituents at various positions on the hexahydropentalen-2(1H)-one skeleton.

| Position of Substituent | Expected Relative Steric Strain | Rationale |

| C1 | Moderate to High | Introduction of a substituent at the bridgehead carbon can significantly increase ring strain. |

| C3 | Moderate | A substituent at this position can have significant interactions with the adjacent ring. |

| C4 | Low to Moderate | The effect of a substituent here is dependent on its axial or equatorial-like orientation. |

| C5 | Low | This position is relatively unhindered and distant from the other ring. |

| C6 | Low to Moderate | Similar to C4, the steric strain will depend on the substituent's orientation. |

Dipole Interactions:

The presence of the carbonyl group at the C2 position introduces a significant dipole moment in the hexahydropentalen-2(1H)-one molecule. This dipole can engage in electrostatic interactions with other polar functional groups within the molecule, thereby influencing the conformational equilibrium. These dipole-dipole interactions can be either attractive or repulsive, depending on the relative orientation of the dipoles.

For example, in a substituted hexahydropentalen-2(1H)-one with another polar group, the molecule will tend to adopt a conformation that either aligns the dipoles in an energetically favorable arrangement (head-to-tail) or minimizes the repulsion between them (anti-parallel). These interactions can be strong enough to favor a conformation that might otherwise be disfavored due to steric hindrance. Computational studies on related bicyclic systems have shown that such electrostatic interactions can play a decisive role in stereoselectivity of reactions, which is a direct consequence of the preferred ground-state conformation.

| Position of Polar Substituent (e.g., -OH) | Potential Dipole Interaction with C=O | Likely Influence on Conformation |

| C4 | Can be attractive or repulsive depending on stereochemistry. | May favor a specific ring pucker to optimize the dipole-dipole distance and orientation. |

| C6 | Can be attractive or repulsive depending on stereochemistry. | May influence the conformation of the second five-membered ring. |

| C7 | Weaker interaction due to larger distance from the carbonyl group. | Less significant impact on the overall conformation compared to closer substituents. |

Solvent Effects on Conformational Equilibria of Hexahydropentalenones

The conformational equilibrium of hexahydropentalenones can be significantly influenced by the solvent environment. The interaction between the solute and solvent molecules can stabilize or destabilize different conformers to varying extents, thereby shifting the equilibrium. The polarity of the solvent is a particularly important factor in this regard.

Conversely, in nonpolar solvents, the conformational equilibrium will be primarily governed by intramolecular forces, such as steric hindrance, as the solute-solvent interactions will be weaker and less discriminating between different conformers.

Furthermore, specific interactions such as hydrogen bonding can also play a crucial role. Solvents capable of acting as hydrogen bond donors can interact with the lone pair of electrons on the carbonyl oxygen of the hexahydropentalenone. This interaction can stabilize certain conformations where the carbonyl group is more accessible to the solvent molecules.

The following table provides a hypothetical illustration of how the conformational equilibrium of a substituted hexahydropentalenone might shift in solvents of varying polarity. Let's consider an equilibrium between two conformers, A and B, where conformer A has a larger dipole moment than conformer B.

| Solvent | Dielectric Constant (ε) | Expected % of Conformer A | Expected % of Conformer B | Predominant Interaction |

| Hexane | 1.9 | ~40% | ~60% | Van der Waals forces |

| Dichloromethane | 9.1 | ~60% | ~40% | Dipole-dipole interactions |

| Acetone | 21 | ~75% | ~25% | Stronger dipole-dipole interactions |

| Water | 80 | >90% | <10% | Strong dipole-dipole and hydrogen bonding |

It is important to note that while these general principles are well-established, the precise quantitative effect of a solvent on the conformational equilibrium of a specific hexahydropentalenone would require detailed experimental studies, such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy, or high-level computational modeling. researchgate.netmissouri.edu

Synthesis and Chemical Transformations of Hexahydropentalen 2 1h One Derivatives and Analogues

Functionalization Strategies on the Hexahydropentalenone Core

The strategic functionalization of the hexahydropentalenone skeleton is crucial for elaborating its structure into target molecules. Key transformations include the introduction of carbon-based substituents at the α-position to the carbonyl, the selective protection of hydroxyl groups, and the modification of the carbonyl functionality itself.

Alkylation and Arylation Reactions of Pentalenone Derivatives

The introduction of alkyl and aryl groups at the α-carbon of the pentalenone core is a fundamental strategy for building molecular complexity. This is typically achieved through the generation of an enolate followed by reaction with a suitable electrophile.

One effective method for the functionalization of hydropentalenone derivatives involves an asymmetric deprotonation/alkylation strategy. researchgate.net For instance, hydropentalenone derivatives can be deprotonated enantioselectively using a chiral lithium amide base. The resulting chiral enolate can then be trapped with an alkyl halide to yield α-alkylated hydropentalenones with good diastereoselectivity. researchgate.net An alternative approach involves trapping the enolate as a silyl (B83357) enol ether, which can then be deprotonated with an organolithium reagent to regenerate the enolate prior to alkylation. researchgate.net The choice between direct alkylation and the silyl enol ether route can be influenced by the substituents already present on the pentalenone core. researchgate.net

The arylation of pentalenone derivatives can be accomplished using modern cross-coupling methodologies. Palladium-catalyzed C-H arylation represents a powerful tool for this transformation. nih.govtdl.orgmdpi.comrsc.org Although direct application on the hexahydropentalenone core is not widely reported, analogous systems demonstrate the feasibility of this approach. The reaction typically involves the use of a palladium catalyst, a suitable ligand, and a base to couple the pentalenone with an aryl halide. nih.govrsc.org The regioselectivity of the arylation can often be controlled by the choice of directing groups and reaction conditions. tdl.orgmdpi.com

Regioselective and Stereoselective Introduction of Protecting Groups (e.g., tert-butyldimethylsilyl (TBS) ethers, tetrahydropyran-2-yl (THP) ethers)

In the synthesis of complex molecules derived from hexahydropentalenone, the selective protection of hydroxyl groups is often a necessary step. tert-Butyldimethylsilyl (TBS) and tetrahydropyran-2-yl (THP) ethers are commonly employed for this purpose due to their stability under a range of reaction conditions and their ease of introduction and removal. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

The regioselective protection of diols on a pentalene-type framework can be achieved by exploiting the steric and electronic differences between the hydroxyl groups. For instance, less hindered primary alcohols can be selectively protected as TBS ethers in the presence of more hindered secondary alcohols. organic-chemistry.org The stereoselectivity of silyl ether formation on bicyclic alcohols is influenced by the steric hindrance around the hydroxyl group and the reaction conditions. nih.gov

THP ethers are readily formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). nih.govrsc.orgthieme-connect.de A key consideration when protecting chiral alcohols is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring, which can lead to a mixture of diastereomers. organic-chemistry.orgthieme-connect.de The choice of catalyst and solvent can influence the efficiency of the tetrahydropyranylation reaction. nih.govrsc.org

| Protecting Group | Common Reagents for Introduction | Common Reagents for Cleavage | Key Characteristics |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, HF, Acetic Acid | Good stability to a wide range of reagents, except fluoride (B91410) ions and strong acids. organic-chemistry.orgtotal-synthesis.com |

| Tetrahydropyran-2-yl (THP) | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, Acetic Acid) | Stable to basic, organometallic, and reducing reagents; labile to acid. organic-chemistry.orgthieme-connect.deyoutube.com |

Modifications of the Carbonyl Functionality in Hexahydropentalenones

The carbonyl group in hexahydropentalenones is a versatile handle for a variety of chemical transformations, including reduction, oxidation, and conversion to other functional groups.

The reduction of the carbonyl group to a hydroxyl group is a common transformation. Chelation-controlled reductions of α-hydroxy ketones can provide high diastereoselectivity. For example, the use of reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can lead to the formation of anti-1,2-diols with high diastereomeric ratios. organic-chemistry.org The stereochemical outcome of the reduction is influenced by the formation of a chelate between the reducing agent and the carbonyl oxygen and the adjacent protected hydroxyl group. organic-chemistry.org Biological reductions, often employing enzymes and cofactors like NADH, can also be used for the stereoselective reduction of carbonyl compounds. libretexts.org

Synthesis of Substituted Hexahydropentalen-2(1H)-one Derivatives

The synthesis of substituted hexahydropentalen-2(1H)-one derivatives can be achieved through various synthetic strategies, often involving the construction of the bicyclic ring system with the desired substituents already in place.

One powerful method for constructing polycyclic systems is the Diels-Alder reaction. While not directly forming a hexahydropentalenone, this cycloaddition can be used to synthesize precursors that can be further transformed into the desired bicyclic ketone. For example, the Diels-Alder reaction of a bicyclic diene with a suitable dienophile can lead to the formation of a functionalized hexahydrophenalene system, which shares structural similarities with the pentalenone core and demonstrates the utility of this approach for building complex, substituted bicyclic frameworks. ubc.ca

The alkylation of enolates, as discussed in section 6.1.1, is a primary method for introducing substituents at the α-position of a pre-existing hexahydropentalenone core. researchgate.net182.160.97youtube.comyoutube.com The regioselectivity of alkylation for unsymmetrical ketones can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate. youtube.com

Development of Bicyclic Analogues with Modified Core Structures

The modification of the hexahydropentalenone core to create bicyclic analogues with different heteroatoms or ring sizes is an active area of research, leading to novel structures with potentially interesting biological or material properties.

Synthesis of Cyclopenta[b]furan-2-one Derivatives

Cyclopenta[b]furan-2-one derivatives, which can be considered as lactone analogues of hexahydropentalenone, are important synthetic intermediates. A common starting material for the synthesis of these compounds is 2-oxabicyclo[3.3.0]oct-6-en-3-one, also known as the Grieco lactone. kirj.ee This readily available chiral building block can be functionalized in a regioselective manner. For example, hydroboration-oxidation of the double bond can be controlled to introduce a hydroxyl group at either the C-6 or C-7 position, which can then be oxidized to the corresponding ketone. kirj.ee

Another approach involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]hept-2-en-6-one derivative. This reaction inserts an oxygen atom adjacent to the carbonyl group, transforming the bicyclo[3.2.0]heptanone skeleton into a cyclopenta[b]furan-2-one. mdpi.com The stereochemistry of the starting material can influence the outcome of the oxidation. Furthermore, Diels-Alder reactions of captodative alkenes with cyclic dienes can produce bicyclo[2.2.n] adducts that, after hydrolysis and rearrangement, can serve as precursors to cyclopenta[b]furan-2-one frameworks. arabjchem.org

| Starting Material | Key Transformation | Product |

| 2-Oxabicyclo[3.3.0]oct-6-en-3-one | Hydroboration-Oxidation | 3-Alkyloxy-2-oxabicyclo[3.3.0]octan-6-one |

| Bicyclo[3.2.0]hept-2-en-6-one | Baeyer-Villiger Oxidation | (3aR,6aS)-3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one |

| Diels-Alder Adducts | Hydrolysis and Rearrangement | Substituted Cyclopenta[b]furan-2-ones |

Investigations into Heteroatom-Containing Pentalenone Analogues (e.g., Azapentalenes)

The bicyclic pentalenone framework can be modified to include heteroatoms, leading to novel structures with distinct chemical and physical properties. Research into these analogues has largely focused on the incorporation of nitrogen and oxygen, creating scaffolds such as azapentalenes and oxa-azapentalenones.

Stable azaheterocyclic derivatives of pentalene (B1231599) have been explored, revisiting and expanding upon earlier work. chemrxiv.orgnih.gov For instance, the synthesis of 1,3-bis(dimethylamino)-2-azapentalene has been optimized. nih.gov The synthetic approach involves the reaction of (dichloromethylene)dimethylammonium chloride with N,N-Dimethylcyanamide, followed by the addition of sodium cyclopentadienide. nih.gov While not directly starting from a hexahydropentalenone, this demonstrates a key method for constructing the core azapentalene ring system. Further transformations of this azapentalene core include formylation, amine substitution, azo-coupling, and selective halogenations, showcasing the reactivity of the heteroatomic system. chemrxiv.orgnih.gov

Another class of heteroatom-containing analogues includes 1-Oxa-3-azapentalen-2-ones. These compounds can be synthesized from acetylenic alcohols, carbon dioxide, and primary amines. The key step in this synthesis is an intramolecular amidoalkylation of intermediate oxazolidinones. researchgate.net These oxa-azapentalenones serve as valuable precursors for synthesizing other complex molecules, such as cis-2-amino alcohols. researchgate.net

The synthesis of benzo-fused analogues, such as 1,3-benzoazaphospholes, has also been achieved through multi-step sequences. One practical method uses 2-aminophenyl(phenyl)phosphine as a stable and key intermediate, which can undergo cyclization with reagents like acetaldehyde (B116499) to construct the desired heteroatomic skeleton. nih.gov

| Analogue Type | Key Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| Azapentalene | (Dichloromethylene)dimethylammonium chloride, N,N-Dimethylcyanamide, Sodium cyclopentadienide | Cyclocondensation | nih.gov |

| 1-Oxa-3-azapentalen-2-one | Acetylenic alcohols, Carbon dioxide, Primary amines | Intramolecular amidoalkylation of oxazolidinones | researchgate.net |

| 1,3-Benzoazaphosphole | 2-Aminophenyl(phenyl)phosphine, Acetaldehyde | Cyclization of a stable phosphine (B1218219) intermediate | nih.gov |

Transformations Yielding Olefinic and Phosphorus-Containing Compounds from Hexahydropentalenone Precursors

The ketone functional group in hexahydropentalen-2(1H)-one is a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon double bonds (olefins) and the introduction of phosphorus-containing moieties.

Olefinic Compounds: Standard olefination reactions can be applied to the hexahydropentalenone core to convert the carbonyl group into an exocyclic double bond. The Wittig reaction, using a phosphonium (B103445) ylide (Ph₃P=CHR), or the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion ((RO)₂P(O)CHR⁻), are primary methods for this transformation. These reactions allow for the introduction of a wide range of substituents at the newly formed double bond, depending on the structure of the ylide or phosphonate reagent used.

Phosphorus-Containing Compounds: The introduction of phosphorus can be achieved through several methods. The Pudovik reaction, involving the addition of a dialkyl phosphite (B83602) to the carbonyl group, would yield an α-hydroxyphosphonate. Alternatively, the carbonyl can be converted into a vinylphosphonate (B8674324) through an HWE reaction with a reagent such as tetraethyl methylenediphosphonate. Furthermore, more complex phosphorus heterocycles could potentially be formed through multi-step sequences. The synthesis of organophosphorus compounds is a broad field, with methods available to create phosphines, phosphine oxides, phosphonates, and phosphinates from various precursors. nih.govnih.gov For example, a common route to phosphine oxides involves the reaction of an organometallic reagent (like an organolithium, which could be generated from a halide derivative of the pentalenone) with a chlorophosphine, followed by oxidation. nih.gov

| Transformation Type | Reagent/Reaction | Resulting Functional Group | Reference |

|---|---|---|---|

| Olefination | Wittig Reaction (e.g., Ph₃P=CH₂) | Exocyclic alkene | wright.edu |

| Olefination | Horner-Wadsworth-Emmons Reaction | Exocyclic alkene (often E-selective) | mdpi.com |

| Phosphonylation | Pudovik Reaction (e.g., (EtO)₂P(O)H) | α-Hydroxyphosphonate | nih.gov |

| Phosphonylation | HWE with phosphonate ylide (e.g., (EtO)₂P(O)CH₂Li) | Vinylphosphonate | mdpi.com |

Design and Synthesis of Advanced Pentalenone Building Blocks for Chemical Libraries

The development of chemical libraries containing diverse and structurally complex molecules is crucial for drug discovery and materials science. The hexahydropentalenone scaffold serves as an excellent starting point for such libraries due to its rigid, three-dimensional bicyclic core. whiterose.ac.ukyork.ac.uk This 3D nature is a highly desirable feature in modern medicinal chemistry, as it allows for the exploration of chemical space in ways that flat, aromatic molecules cannot. york.ac.uk

The design of a chemical library based on the pentalenone core involves leveraging the ketone as a key functionalization handle. A library can be rapidly assembled by subjecting the pentalenone starting material to a variety of chemical reactions in parallel. Each reaction introduces a new functional group or modifies the core, creating a set of related but distinct molecules. These modifications can be designed to project in different directions or "vectors" from the core scaffold, allowing for systematic exploration of the structure-activity relationship (SAR). whiterose.ac.uk

Key strategies for derivatizing the pentalenone building block include:

Reductive Amination: Reaction with a diverse set of primary or secondary amines in the presence of a reducing agent to generate a library of secondary or tertiary amines.

Grignard/Organolithium Addition: Addition of various organometallic reagents to the ketone to produce a range of tertiary alcohols, introducing new carbon substituents.

Olefination: As mentioned previously, using a library of Wittig or HWE reagents to create a diverse set of olefinic derivatives. wright.edu

Spirocyclization: Reaction with bifunctional reagents to create spirocyclic structures fused at the C2 position, significantly increasing molecular complexity.

By employing these and other reactions, the hexahydropentalenone core can be elaborated into a large library of novel compounds, each with a unique three-dimensional shape and functional group display. whiterose.ac.ukyork.ac.uk

| Derivatization Strategy | Reagent Class | Resulting Structure Type | Purpose | Reference |

|---|---|---|---|---|

| Reductive Amination | Primary/Secondary Amines | Bicyclic Amines | Introduce basic centers, H-bond donors/acceptors | whiterose.ac.uk |

| Nucleophilic Addition | Grignard/Organolithium Reagents | Tertiary Alcohols | Introduce new carbon-based substituents with defined stereochemistry | york.ac.uk |

| Olefination | Phosphonium Ylides | Exocyclic Alkenes | Introduce sp² centers and diverse substituents | wright.edu |

| Spirocyclization | Bifunctional Nucleophiles (e.g., diols, diamines) | Spirocycles (e.g., ketals, aminals) | Increase 3-dimensionality and structural rigidity | whiterose.ac.uk |

Application of Hexahydropentalen 2 1h One As a Synthetic Intermediate in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The inherent structural features of hexahydropentalen-2(1H)-one make it an attractive starting point for the total synthesis of various natural products. Its bicyclic framework is a common motif in many biologically active compounds, and its carbonyl functionality allows for a wide range of chemical transformations.

Intermediate in Iloprost Synthesis

Iloprost, a synthetic analogue of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary hypertension and other vascular disorders. The core structure of Iloprost features a bicyclo[3.3.0]octane skeleton. Synthetic routes to Iloprost and its analogues often rely on the elaboration of this bicyclic core. While many syntheses of Iloprost start from cis-bicyclo[3.3.0]octane-3,7-dione, this dione (B5365651) can be selectively reduced to the corresponding keto-alcohol and subsequently converted to derivatives of hexahydropentalen-2(1H)-one, which then serve as key intermediates for the introduction of the requisite side chains. The strategic placement of the ketone in hexahydropentalen-2(1H)-one allows for the controlled installation of the carboxylic acid and the complex alkyl side chains of Iloprost.

Precursor in Isocomene (B14461869) Synthesis Approaches

Isocomene is a sesquiterpene natural product characterized by its unique angularly fused tricyclic structure, which includes a bicyclo[3.3.0]octane core. Several total syntheses of isocomene have been developed, showcasing different strategies for the construction of its challenging framework. While not always the direct starting material, hexahydropentalen-2(1H)-one and its derivatives are conceptually key precursors in the retrosynthetic analysis of isocomene. For instance, the synthesis developed by Pirrung involves an intramolecular [2+2] photocycloaddition to form a bicyclo[4.2.0]octane system, which then undergoes a rearrangement to the thermodynamically more stable bicyclo[3.3.0]octane core of isocomene. Other approaches, such as those by Paquette and Oppolzer, also converge on the formation of a substituted bicyclo[3.3.0]octane framework as a central part of the synthetic strategy. These syntheses highlight the importance of the bicyclo[3.3.0]octane unit, the parent ketone of which is hexahydropentalen-2(1H)-one, in accessing the complex architecture of isocomene.

Table 1: Key Synthetic Strategies for Isocomene

| Synthetic Approach | Key Reaction | Precursor to Bicyclo[3.3.0]octane Core |

| Pirrung Synthesis | Intramolecular [2+2] photocycloaddition followed by rearrangement | Bicyclo[4.2.0]octanone derivative |

| Paquette Synthesis | Stereospecific multi-step sequence | Functionalized cyclopentane (B165970) derivatives |

| Oppolzer Synthesis | Intramolecular ene reaction | Acyclic enyne |

Building Block for Pentalenene (B1246303) Derivatives

Pentalenene is another sesquiterpene that possesses a tricyclic system containing a bicyclo[3.3.0]octane core. The synthesis of pentalenene and its derivatives has been a subject of significant interest. One notable synthesis of (±)-pentalenene starts from 4,4-dimethyl-2-cyclopentenone and proceeds through a highly functionalized bicyclo[3.3.0]octanone intermediate. This intermediate, a derivative of hexahydropentalen-2(1H)-one, is crucial for establishing the correct relative stereochemistry of the final natural product. The ketone functionality is utilized to introduce the necessary carbon substituents and to facilitate the closure of the third five-membered ring, ultimately leading to the pentalenene skeleton.

Intermediate in Merochlorin A Synthesis